N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide
Description
This compound features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[4,3-a]pyridine core linked via a methylene group to a propanamide side chain terminating in a 1-isopropylindole moiety.
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(1-propan-2-ylindol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C21H23N5O/c1-15(2)26-14-16(17-7-3-4-8-18(17)26)10-11-21(27)22-13-20-24-23-19-9-5-6-12-25(19)20/h3-9,12,14-15H,10-11,13H2,1-2H3,(H,22,27) |
InChI Key |
LOXBRDISOPECQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the triazolopyridine ring, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and purity. This often involves the use of automated synthesizers and continuous flow reactors to ensure consistent reaction conditions and scalability. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the corresponding amines or alcohols.
Scientific Research Applications
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling and leading to cell death in cancer cells.
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound : The [1,2,4]triazolo[4,3-a]pyridine core offers a planar, electron-rich aromatic system conducive to π-π stacking and hydrogen bonding.
- Compound A1 (): Contains a simpler 1,2,4-triazole ring fused to a non-aromatic backbone, with a 2,4-difluorophenyl group enhancing metabolic stability via fluorine’s electronegative effects. The propanamide chain in A1 terminates in a phenyl group, contrasting with the indole in the target compound .
- Patent Compounds (): Feature a [1,2,4]triazolo[4,3-a]pyrazine core (pyrazine instead of pyridine), which increases nitrogen content and polarity.
Substituent Analysis
Physicochemical Properties (Inferred)
- Lipophilicity (logP) : The target compound’s isopropylindole likely elevates logP compared to A1’s difluorophenyl group. Pyrazine-based patent compounds may exhibit lower logP due to higher polarity.
- Solubility : The triazolo-pyridine core may offer moderate aqueous solubility, whereas pyrazine derivatives () could show improved solubility due to additional hydrogen-bond acceptors.
- Molecular Weight : The target compound (~430–450 g/mol) aligns with typical drug-like molecules, whereas patent compounds with cyclopentyl-pyrrole extensions may exceed 500 g/mol, risking reduced bioavailability .
Research Findings and Implications
- Structural Activity Relationships (SAR) :
- The indole moiety in the target compound may favor interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), whereas A1’s fluorinated phenyl group prioritizes metabolic stability .
- Pyrazine cores () could enhance binding to polar targets (e.g., nucleic acids or charged receptors) compared to pyridine-based systems .
- Synthetic Accessibility : The target compound’s linear propanamide linker and unsubstituted triazolo-pyridine may simplify synthesis relative to the multi-cyclic patent examples.
Biological Activity
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores the compound's mechanism of action, its biological efficacy against various cancer cell lines, and its interaction with key biological pathways.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name: this compound
Molecular Formula: C18H22N4O
Molecular Weight: 306.40 g/mol
CAS Number: 1042524-08-2
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety exhibit significant inhibitory effects on the programmed cell death protein 1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. This pathway is crucial in cancer immunotherapy as it plays a significant role in immune evasion by tumors.
Key Findings:
- Inhibition of PD-1/PD-L1 Interaction: A related compound demonstrated an IC50 value of 92.3 nM against the PD-1/PD-L1 interaction, suggesting that similar compounds might exhibit comparable efficacy .
- Induction of Cytokine Production: The compound has been shown to enhance interferon-gamma (IFN-γ) production in co-culture systems involving T cells and cancer cells .
Biological Activity Against Cancer Cells
The antiproliferative activity of this compound was evaluated against several human cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| HCT116 | 9.58 | Induction of apoptosis and cell cycle arrest |
| MCF7 | 13.1 | Suppression of colony formation |
Study 1: Antiproliferative Activity
In a study evaluating a series of [1,2,4]triazolo[4,3-a]pyridine derivatives, one compound (designated H12) exhibited notable antiproliferative activity against MGC-803 cells with an IC50 value of 9.47 µM. This compound was found to inhibit the growth and colony formation significantly and induced apoptosis through modulation of apoptosis-related proteins .
Study 2: ERK Signaling Pathway
Another investigation highlighted that compounds similar to this compound effectively inhibited the ERK signaling pathway. This inhibition resulted in decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
